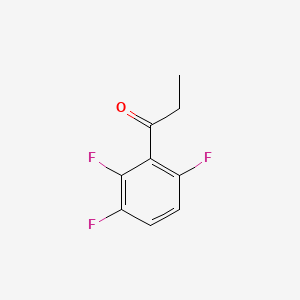

2,6-Difluoro-4-methoxybenzoyl chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, a compound with a similar difluorobenzamide structure was synthesized from 2,6-difluorobenzoic acid in a 9-step process with a low overall yield of 1% . This suggests that the synthesis of 2,6-difluoro-4-methoxybenzoyl chloride could also be complex and may require careful optimization to improve yields.

Molecular Structure Analysis

While the exact molecular structure of 2,6-difluoro-4-methoxybenzoyl chloride is not discussed, related compounds exhibit interesting structural features. For example, a highly fluorinated organic imide displayed a molecule located on a twofold axis with dihedral angles between the perfluorophenyl groups and the core . This indicates that the molecular structure of fluorinated benzoyl compounds can be quite rigid and may exhibit unique geometrical properties.

Chemical Reactions Analysis

The reactivity of benzoyl chloride derivatives typically involves the formation of amides or esters. In the case of the related compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, it was used as a precursor for radiolabeling, which was achieved through O-[(11)C]methylation . This suggests that 2,6-difluoro-4-methoxybenzoyl chloride could also be used in similar chemical reactions, particularly in the synthesis of radiolabeled compounds for imaging applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-4-methoxybenzoyl chloride can be speculated based on related compounds. For instance, tri-n-butyltin 2,6-difluorobenzoate forms a unique macrocyclic tetramer in the solid state, indicating that the difluorobenzoate moiety can participate in complex structural formations . This could imply that 2,6-difluoro-4-methoxybenzoyl chloride may also exhibit interesting solid-state properties and could form stable crystalline structures under certain conditions. Additionally, the presence of fluorine atoms is likely to influence the compound's lipophilicity and electronic properties, which could be relevant for its reactivity and potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Research on parabens, which share a benzoyl group similarity with 2,6-Difluoro-4-methoxybenzoyl chloride, provides insights into the environmental impact and degradation processes of chemically related compounds. Parabens, used as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments effectively reducing paraben levels, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This research underscores the environmental persistence and potential ecological impacts of benzoyl-containing compounds, suggesting areas for further investigation into the environmental behavior of 2,6-Difluoro-4-methoxybenzoyl chloride (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity

The study of antioxidants is critical in various fields, including food engineering and medicine. Analytical methods used in determining antioxidant activity can be relevant to researching compounds like 2,6-Difluoro-4-methoxybenzoyl chloride. These methods, including the ORAC and HORAC tests, are based on chemical reactions assessing the kinetics or reaching equilibrium states, which are monitored by spectrophotometry. Such assays could be applied to study the antioxidant potential of 2,6-Difluoro-4-methoxybenzoyl chloride or similar compounds, providing a foundation for understanding their biological effects and applications (Munteanu & Apetrei, 2021).

Safety and Hazards

2,6-Difluoro-4-methoxybenzoyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mecanismo De Acción

Mode of Action

2,6-Difluoro-4-methoxybenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon, leading to the substitution of the chloride group.

Result of Action

The molecular and cellular effects of 2,6-Difluoro-4-methoxybenzoyl chloride’s action would depend on the specific context of its use, particularly the nature of the nucleophile it reacts with . As a reagent in organic synthesis, its primary effect would be the formation of a new organic compound.

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-4-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile and the pH of the environment can affect its reactivity . Additionally, as an acyl chloride, it is likely

Propiedades

IUPAC Name |

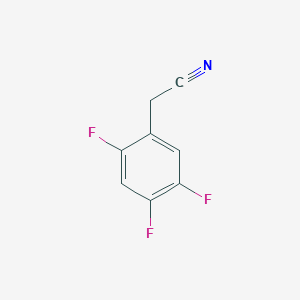

2,6-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWYHJWQQEEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

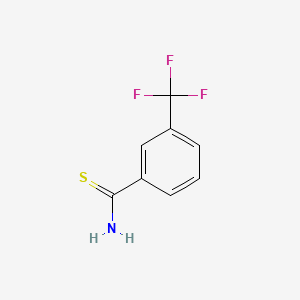

COC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381120 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125369-56-4 | |

| Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)